5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-11-6-5-10(17-11)12(16)15-9-4-2-1-3-8(9)7-14/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSGDHJHOWNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide typically involves the condensation reaction of 5-chlorothiophene-2-carboxylic acid with 2-aminobenzonitrile under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide has shown potential in several therapeutic areas:
- Anticancer Activity : This compound is being investigated for its ability to inhibit cancer cell proliferation. Similar thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by disrupting tubulin polymerization, akin to the action of combretastatin A-4, a known anticancer agent. For instance, studies have reported IC₅₀ values as low as 5.46 µM against Hep3B liver cancer cells .
- Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, which could be beneficial for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis, leading to bactericidal effects .
Material Science
In material science, thiophene derivatives are utilized in the development of organic semiconductors and devices:
- Organic Field-Effect Transistors (OFETs) : The compound's electronic properties make it suitable for use in OFETs, where it can enhance charge transport efficiency.
- Organic Light-Emitting Diodes (OLEDs) : Its unique structure contributes to the light-emitting properties necessary for OLED applications.
Industrial Applications
The compound serves as a corrosion inhibitor and is used in synthesizing complex organic molecules. Its stability and reactivity under various conditions make it valuable in industrial processes.
Comparative Analysis with Other Compounds
| Compound Name | Target Activity | Observed Effect | Reference Year |
|---|---|---|---|
| This compound | Anticancer | IC₅₀ = 5.46 µM (Hep3B) | 2023 |
| Nitrothiophene Carboxamide | Antibacterial | MIC < 1 µg/mL (E. coli) | 2018 |
| 5-chloro-N-phenyl-1H-indole-2-carboxamide | Anticancer | Varies by structure | Various |
Case Studies
-
Anticancer Activity Evaluation (2023) :
- Objective : Assess cytotoxic effects on Hep3B liver cancer cells.
- Findings : Significant cytotoxicity with an IC₅₀ of 5.46 µM was observed, indicating potential as an anticancer agent.
-
Inflammation Model Study (2024) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : The treatment resulted in approximately 50% reduction of TNF-alpha levels compared to controls, highlighting its therapeutic potential in inflammatory conditions.
-
Antimicrobial Activity Assessment (2024) :
- Objective : Evaluate efficacy against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant inhibitory effects with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Data Tables
Thermal and Spectral Data
Biological Activity
5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its aromatic properties, and a carboxamide functional group that may contribute to its biological activity. The presence of a chloro substituent and a cyanophenyl group enhances its interaction with biological targets.
The precise mechanism of action for this compound is still under investigation. However, similar compounds have shown various modes of action:
- Antibacterial Activity : Compounds with a thiophene structure have been reported to inhibit bacterial growth by targeting specific enzymes or disrupting cell wall synthesis. For instance, nitrothiophene carboxamides demonstrated potent activity against E. coli and other Gram-negative bacteria by overcoming efflux mechanisms that often confer resistance .
- Anticancer Activity : Thiophene derivatives have been explored for their ability to inhibit tubulin polymerization, similar to known anticancer agents like combretastatin A-4. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
A study on nitrothiophene carboxamides highlighted their effectiveness against various bacterial strains, including Klebsiella spp. and Shigella spp. These compounds were shown to be bactericidal in vitro and effective in mouse models of infection .
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Nitrothiophene Carboxamide | E. coli | < 1 µg/mL | Inhibition of cell wall synthesis |
| Nitrothiophene Carboxamide | Klebsiella spp. | < 1 µg/mL | Disruption of efflux mechanisms |
| Nitrothiophene Carboxamide | Shigella spp. | < 1 µg/mL | Bactericidal activity |
Anticancer Activity
Research has indicated that thiophene carboxamides can induce significant cytotoxic effects on cancer cell lines. For example, compounds derived from thiophene structures showed IC50 values as low as 5.46 µM against Hep3B liver cancer cells .
| Compound Name | Cell Line | IC50 Value (µM) | Effect on Cell Cycle |
|---|---|---|---|
| Thiophene Derivative | Hep3B | 5.46 | G2/M phase arrest |
| Thiophene Derivative | Hep3B | 12.58 | Induction of apoptosis |
Case Studies
- Antibacterial Efficacy : A study demonstrated that modifying the structure of thiophene derivatives could enhance their antibacterial properties. By optimizing the side chains, researchers achieved compounds with improved MIC values against resistant bacterial strains .
- Anticancer Potential : In a series of experiments involving different thiophene carboxamides, significant anticancer activities were observed, particularly in Hep3B cells. The study revealed that these compounds could effectively disrupt the microtubule dynamics essential for cancer cell proliferation .
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-chloro-N-(2-cyanophenyl)thiophene-2-carboxamide?
Methodological Answer: The synthesis typically involves acid-amine coupling between 5-chlorothiophene-2-carboxylic acid and 2-cyanoaniline derivatives. Key parameters include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but must balance thermal stability of the cyanophenyl group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize reactive species .
- Coupling Agents : Use of DCC/DMAP or EDCI/HOBt ensures efficient amide bond formation with minimal racemization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes unreacted starting materials and byproducts .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirms amide C=O (1650–1680 cm⁻¹) and nitrile C≡N (2220–2260 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Thiophene protons (δ 6.8–7.5 ppm) and aromatic protons from the cyanophenyl group (δ 7.6–8.2 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–170 ppm) and nitrile carbon (δ 115–120 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 307.7 [M+H]⁺) and fragmentation patterns validate molecular weight .
Q. What are common impurities encountered during synthesis, and how are they addressed?
Methodological Answer:
- Unreacted Starting Materials : Traces of 5-chlorothiophene-2-carboxylic acid or 2-cyanoaniline are removed via aqueous washes (NaHCO₃ for acidic impurities) .
- Byproducts : Hydrolysis of the nitrile group to amides can occur under acidic conditions; strict pH control (neutral to slightly basic) mitigates this .
- Oxidative Byproducts : Use of inert atmospheres (N₂/Ar) prevents oxidation of the thiophene ring .
Advanced Research Questions
Q. How does the electronic nature of the 2-cyanophenyl group influence the compound’s reactivity?
Methodological Answer: The electron-withdrawing cyano group:
- Enhances Electrophilicity : Facilitates nucleophilic substitution at the thiophene chlorine position .
- Stabilizes Intermediates : Resonance effects stabilize transition states during coupling reactions, improving reaction yields .
- Modulates Solubility : Polar nitrile group increases solubility in organic solvents, aiding purification .
Experimental validation via Hammett substituent constants (σₚ) and DFT calculations can quantify these effects .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Replace the cyanophenyl group with halogenated or heterocyclic analogs (e.g., 2-fluorophenyl, pyridinyl) to assess bioactivity changes .
- Functional Group Modifications : Convert the nitrile to amide or carboxylic acid derivatives to study metabolic stability .
- Biological Assays : Test modified analogs against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR assays .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. How can computational modeling predict biological targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2, EGFR) .
- Pharmacophore Mapping : Identify key interaction motifs (e.g., hydrogen bonds with the amide group, hydrophobic interactions with the thiophene ring) .
- ADMET Prediction : Tools like SwissADME predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What are the challenges in resolving contradictory bioactivity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods) to reduce inter-lab discrepancies .
- Purity Verification : Confirm compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
- Mechanistic Follow-Up : Use knockdown (siRNA) or knockout (CRISPR) models to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
